2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-oxobenzo[d]oxazole, which can be synthesized from 2-aminophenol and chloroacetyl chloride under basic conditions. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy and safety as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide include other oxazole derivatives such as:
- 5-Chloro-2-methoxybenzo[d]oxazole
- 5-Chloro-2-mercaptobenzoxazole
- 2-(5-Chlorobenzo[d]oxazol-2-ylamino)ethanol
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H8ClN3O3 |
---|---|
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C9H8ClN3O3/c10-5-1-2-7-6(3-5)13(9(15)16-7)4-8(14)12-11/h1-3H,4,11H2,(H,12,14) |
InChI-Schlüssel |
KCAMSUZMDYLJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.